molecular formula C20H23BF2O4 B15158103 2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15158103
M. Wt: 376.2 g/mol
InChI Key: HPIIMWAWSFLZEP-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with benzyloxy (electron-donating) and difluoromethoxy (electron-withdrawing) groups. This compound is part of a broader class of arylboronic esters used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science . Its structural uniqueness lies in the combination of substituents, which influence its reactivity, stability, and applications. Below, we compare this compound with structurally and functionally related analogs, emphasizing substituent effects, synthetic pathways, and applications.

Properties

Molecular Formula

C20H23BF2O4

Molecular Weight

376.2 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-phenylmethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H23BF2O4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(25-18(22)23)17(12-15)24-13-14-8-6-5-7-9-14/h5-12,18H,13H2,1-4H3

InChI Key

HPIIMWAWSFLZEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-4-(difluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and a catalyst like palladium or copper to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., difluoromethoxy, CF3) : Enhance electrophilicity of the boron atom, accelerating transmetalation in Suzuki couplings . For example, the trifluoromethyl analog (396.18 g/mol) in may exhibit faster coupling rates than the target compound.
  • Electron-Donating Groups (e.g., benzyloxy, methoxy) : Stabilize the boronate but reduce reactivity. The methoxy derivative () is less reactive in cross-couplings but easier to synthesize (81% yield reported in ).
  • Halogen Substituents (e.g., Br, Cl) : Bromine in 2-(4-(Bromomethyl)phenyl)-... () enables further functionalization (e.g., nucleophilic substitution) but reduces stability compared to alkoxy groups.

Pharmaceutical Intermediates

  • The dichloro-dimethoxyphenyl boronate () was used to synthesize indazole-carboxylic acid derivatives via Suzuki coupling (62.3% yield), demonstrating utility in drug discovery.

Materials Science

  • Fluorescence probes with styryl groups () rely on conjugated systems for H2O2 detection, whereas the target compound’s benzyloxy/difluoromethoxy groups may stabilize materials for OLEDs or polymers .

Cross-Coupling Reactions

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what catalysts are typically used?

The compound is synthesized via palladium-catalyzed borylation. A typical protocol involves reacting a halogenated aryl precursor (e.g., 3-benzyloxy-4-difluoromethoxybromobenzene) with bis(pinacolato)diboron in anhydrous 1,4-dioxane under inert atmosphere. Catalytic systems such as [Pd(dppf)Cl₂] (0.5–2 mol%) with triethylamine as a base are optimal. Reaction monitoring via TLC or GC-MS ensures completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this boronic ester?

  • 1H/13C/19F NMR : Essential for verifying substituent positions (e.g., benzyloxy at C3, difluoromethoxy at C4) and boronate ester formation.
  • HPLC-UV : Confirms purity (≥95%) by detecting residual precursors or hydrolysis products.
  • HRMS : Validates molecular weight (e.g., calculated for C₂₀H₂₂BF₂O₄: 396.18) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethoxy) influence reactivity in Suzuki-Miyaura couplings compared to alkoxy groups?

The difluoromethoxy group increases electron-withdrawing effects, reducing boron’s electron density and slowing transmetalation. However, it enhances stability against protodeboronation. Comparative kinetic studies with methoxy analogs show a 20–30% lower coupling efficiency but improved shelf life. Ligands like SPhos or RuPhos mitigate these effects by accelerating oxidative addition .

Q. What strategies mitigate protodeboronation during cross-coupling reactions involving this compound?

  • Solvent/Additives : Use degassed dioxane with Cs₂CO₃ (2 equiv) to stabilize the boronate.
  • Temperature Control : Maintain reactions at 50–60°C for electron-deficient aryl halides to avoid decomposition.
  • Ligand Screening : Bulky ligands (XPhos) reduce side reactions by accelerating transmetalation .

Q. How can contradictory literature data on optimal reaction temperatures be reconciled?

Discrepancies arise from varying electronic profiles of aryl halide partners. For electron-deficient partners (e.g., 4-nitrophenylbromide), lower temperatures (50°C) prevent boronate degradation. For electron-rich substrates (e.g., 4-methoxyphenylbromide), higher temperatures (80–100°C) are necessary. Differential scanning calorimetry (DSC) can map exothermic profiles to optimize conditions .

Safety and Handling

Q. What specific precautions are required for handling this compound given its functional groups?

  • Storage : Keep under argon at –20°C to prevent hydrolysis of the boronate ester.
  • Reaction Setup : Use gloveboxes for weighing and anhydrous solvents (e.g., THF, dioxane).
  • Emergency Measures : Immediate flushing with water for skin/eye contact; fume hoods mandatory due to volatile byproducts (e.g., benzyl alcohol) .

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